molecular formula C13H13N3O3S B4870567 METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4870567
M. Wt: 291.33 g/mol
InChI Key: ZAQKZZMTHHQOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a pyridine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Esterification: The ester functional group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions, such as temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-AMINO-2-THIOPHENECARBOXYLATE: A related compound with similar structural features but lacking the pyridine moiety.

    3-PYRIDYLMETHYLAMINE: A simpler compound containing the pyridine moiety but without the thiophene ring and ester group.

Uniqueness

METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, pyridine moiety, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research.

Properties

IUPAC Name

methyl 3-(pyridin-3-ylmethylcarbamoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-12(17)11-10(4-6-20-11)16-13(18)15-8-9-3-2-5-14-7-9/h2-7H,8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQKZZMTHHQOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.